3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound is a derivative of the 1,2,4-triazole class . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Triazole compounds can be synthesized from various nitrogen sources . An efficient and practical squaramide-catalyzed asymmetric domino Micheal/Mannich [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines was reported .
Chemical Reactions Analysis
Trifluoroethanol, a related compound, can undergo oxidation to yield trifluoroacetic acid. It also serves as a source of the trifluoroethoxy group for various chemical reactions .
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, as part of the broader family of 1,2,4-triazole derivatives, has been investigated for various chemical properties and synthetic applications. Studies have demonstrated the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with potential antioxidant activities. These compounds were synthesized and analyzed for their reducing power, free radical scavenging, and metal chelating activity, showing promising results compared to standard antioxidants (Yüksek et al., 2015). Additionally, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component reaction has been reported, highlighting the compound's role in facilitating the synthesis of structurally diverse triazoles (Zhang et al., 2013).
Antimicrobial Applications
Research on 1,2,3-triazolyl pyrazole derivatives, including those structurally related to 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, has shown potential antimicrobial properties. A study synthesized a series of these compounds, revealing broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential use as antimicrobial agents (Bhat et al., 2016).
Catalytic and Material Science Applications
The compound's derivatives have also found applications in catalysis and material science. Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, structurally related to 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been explored for their catalytic efficiency in oxidation and transfer hydrogenation reactions, showcasing the versatility of 1,2,4-triazole derivatives in catalytic processes (Saleem et al., 2013). Moreover, partially fluorinated Cu(I) triazolate frameworks with high hydrophobicity, porosity, and luminescence sensitivity have been synthesized, indicating the potential of such compounds in developing advanced materials with unique physical properties (Wang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPXFOCARPMDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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